REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[CH:27][C:13]=2[C:14]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([S:23](F)(=[O:25])=[O:24])=[CH:19][CH:18]=2)=[O:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:35]1[CH2:40][CH2:39][S:38][CH2:37][CH2:36]1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[CH:27][C:13]=2[C:14]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([S:23]([N:35]3[CH2:40][CH2:39][S:38][CH2:37][CH2:36]3)(=[O:25])=[O:24])=[CH:19][CH:18]=2)=[O:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1
|
Name
|
4-((2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl)amino)benzenesulfonyl fluoride
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCSCC1
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum dryer over phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane/ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N2CCSCC2)C=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 378 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |